molecular formula C44H47N6NaO8 B610621 sodium;N-[(2R)-1-[[(2S)-1-[benzyl(methyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[1-(3-carboxypropanoyl)indol-3-yl]-1-oxopropan-2-yl]-2-[(4S,7S)-3,6-dioxo-2,5-diazatricyclo[6.2.2.02,7]dodecan-4-yl]ethanimidate CAS No. 149250-10-2

sodium;N-[(2R)-1-[[(2S)-1-[benzyl(methyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[1-(3-carboxypropanoyl)indol-3-yl]-1-oxopropan-2-yl]-2-[(4S,7S)-3,6-dioxo-2,5-diazatricyclo[6.2.2.02,7]dodecan-4-yl]ethanimidate

Cat. No. B610621
M. Wt: 810.88
InChI Key: CDBNFTQVUYFDLS-BLNRAPBNSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

S 16474 is a Neurokinin-1 Receptor Antagonist.

Scientific Research Applications

Spectroscopy in Substance Identification

Research on novel psychoactive substances (NPS) including 2-phenylethan-1-amines and N-benzyl-2-phenylethan-1-amines, highlighted the utility of NMR spectroscopy in identifying compounds which may include sodium;N-[(2R)-1-[[[(2S)-1-[benzyl(methyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[1-(3-carboxypropanoyl)indol-3-yl]-1-oxopropan-2-yl]-2-[(4S,7S)-3,6-dioxo-2,5-diazatricyclo[6.2.2.02,7]dodecan-4-yl]ethanimidate. This approach is crucial in forensic and harm-reduction contexts for the identification of sporadically appearing compounds (Chapman, 2017).

Synthesis and Reactions in Pharmaceutical Research

Studies related to penicillins and their reactions with various compounds demonstrate the role of complex organic compounds, possibly including sodium;N-[(2R)-1-[[[(2S)-1-[benzyl(methyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[1-(3-carboxypropanoyl)indol-3-yl]-1-oxopropan-2-yl]-2-[(4S,7S)-3,6-dioxo-2,5-diazatricyclo[6.2.2.02,7]dodecan-4-yl]ethanimidate, in the development of novel antibiotics. This research expands the understanding of synthetic pathways and potential biological activities of complex compounds (Baker, Pant, & Stoodley, 1978).

Heterocyclic Chemistry in Drug Design

The preparation and reactions of ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, involving sodium hydroxide, suggest the role of sodium compounds in the synthesis of complex heterocyclic systems. Such research is pivotal in designing drugs with specific biological activities, like antimicrobial properties (Youssef, Abbady, Ahmed, & Omar, 2011).

Enantioselective Synthesis

Research in enantioselective preparation of dihydropyrimidones showcases the importance of complex sodium compounds in the synthesis of chiral compounds, which is crucial in pharmaceutical research for creating drugs with specific stereochemical configurations (Goss, Dai, Lou, & Schaus, 2009).

properties

CAS RN

149250-10-2

Product Name

sodium;N-[(2R)-1-[[(2S)-1-[benzyl(methyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[1-(3-carboxypropanoyl)indol-3-yl]-1-oxopropan-2-yl]-2-[(4S,7S)-3,6-dioxo-2,5-diazatricyclo[6.2.2.02,7]dodecan-4-yl]ethanimidate

Molecular Formula

C44H47N6NaO8

Molecular Weight

810.88

IUPAC Name

sodium 4-(3-((R)-3-((S)-2-(benzyl(methyl)amino)-3-phenylpropanamido)-2-(2-((3S,9aS)-1,4-dioxooctahydro-2H-6,9-ethanopyrido[1,2-a]pyrazin-3-yl)acetamido)-3-oxopropyl)-1H-indol-1-yl)-4-oxobutanoate

InChI

InChI=1S/C44H48N6O8.Na/c1-48(25-28-12-6-3-7-13-28)36(22-27-10-4-2-5-11-27)42(56)47-41(55)33(23-30-26-49(38(52)20-21-39(53)54)35-15-9-8-14-32(30)35)45-37(51)24-34-44(58)50-31-18-16-29(17-19-31)40(50)43(57)46-34;/h2-15,26,29,31,33-34,36,40H,16-25H2,1H3,(H,45,51)(H,46,57)(H,53,54)(H,47,55,56);/q;+1/p-1/t29?,31?,33-,34+,36+,40+;/m1./s1

InChI Key

CDBNFTQVUYFDLS-BLNRAPBNSA-M

SMILES

O=C(NC([C@@H](CC1=CN(C(CCC([O-])=O)=O)C2=C1C=CC=C2)NC(C[C@@H]3NC([C@@](C4CCC5CC4)([H])N5C3=O)=O)=O)=O)[C@H](CC6=CC=CC=C6)N(C)CC7=CC=CC=C7.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

S 16474;  S-16474;  S16474; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sodium;N-[(2R)-1-[[(2S)-1-[benzyl(methyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[1-(3-carboxypropanoyl)indol-3-yl]-1-oxopropan-2-yl]-2-[(4S,7S)-3,6-dioxo-2,5-diazatricyclo[6.2.2.02,7]dodecan-4-yl]ethanimidate
Reactant of Route 2
sodium;N-[(2R)-1-[[(2S)-1-[benzyl(methyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[1-(3-carboxypropanoyl)indol-3-yl]-1-oxopropan-2-yl]-2-[(4S,7S)-3,6-dioxo-2,5-diazatricyclo[6.2.2.02,7]dodecan-4-yl]ethanimidate
Reactant of Route 3
Reactant of Route 3
sodium;N-[(2R)-1-[[(2S)-1-[benzyl(methyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[1-(3-carboxypropanoyl)indol-3-yl]-1-oxopropan-2-yl]-2-[(4S,7S)-3,6-dioxo-2,5-diazatricyclo[6.2.2.02,7]dodecan-4-yl]ethanimidate
Reactant of Route 4
Reactant of Route 4
sodium;N-[(2R)-1-[[(2S)-1-[benzyl(methyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[1-(3-carboxypropanoyl)indol-3-yl]-1-oxopropan-2-yl]-2-[(4S,7S)-3,6-dioxo-2,5-diazatricyclo[6.2.2.02,7]dodecan-4-yl]ethanimidate
Reactant of Route 5
Reactant of Route 5
sodium;N-[(2R)-1-[[(2S)-1-[benzyl(methyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[1-(3-carboxypropanoyl)indol-3-yl]-1-oxopropan-2-yl]-2-[(4S,7S)-3,6-dioxo-2,5-diazatricyclo[6.2.2.02,7]dodecan-4-yl]ethanimidate
Reactant of Route 6
sodium;N-[(2R)-1-[[(2S)-1-[benzyl(methyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[1-(3-carboxypropanoyl)indol-3-yl]-1-oxopropan-2-yl]-2-[(4S,7S)-3,6-dioxo-2,5-diazatricyclo[6.2.2.02,7]dodecan-4-yl]ethanimidate

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